molecular formula C10H7Cl2N3OS B2933271 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 302951-70-8

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2933271
CAS No.: 302951-70-8
M. Wt: 288.15
InChI Key: IELHHUQOWPJWAQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at positions 2 and 5, and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Chlorination: The benzamide core is chlorinated at positions 2 and 5 using reagents such as chlorine gas or sulfuryl chloride.

    Coupling Reaction: The 5-methyl-1,3,4-thiadiazol-2-yl group is then coupled to the chlorinated benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The chlorine atoms on the benzamide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzamides with various functional groups.
  • Oxidized or reduced thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antimicrobial, antifungal, and anticancer activities.

    Agricultural Chemistry: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Material Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.

    Receptor Modulation: The compound may modulate the activity of specific receptors, altering cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    2,5-Dichlorobenzamide: Similar in structure but lacks the thiadiazole ring, resulting in different chemical and biological properties.

    5-Methyl-1,3,4-thiadiazole-2-yl derivatives: Compounds with similar thiadiazole rings but different substituents on the benzamide core.

Uniqueness: 2,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the dichlorobenzamide and thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-14-15-10(17-5)13-9(16)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELHHUQOWPJWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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